molecular formula C7H12O5 B1234193 (2S)-2-Isopropylmalate CAS No. 49601-06-1

(2S)-2-Isopropylmalate

Cat. No.: B1234193
CAS No.: 49601-06-1
M. Wt: 176.17 g/mol
InChI Key: BITYXLXUCSKTJS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-malic acid, also known as (2s)-2-isopropylmalate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Isopropyl-malic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Isopropyl-malic acid has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, 2-isopropyl-malic acid is primarily located in the cytoplasm and adiposome. 2-Isopropyl-malic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 2-isopropyl-malic acid can be found in a number of food items such as celery stalks, potato, winter savory, and agar. This makes 2-isopropyl-malic acid a potential biomarker for the consumption of these food products.
(2S)-2-isopropylmalic acid is an optically active form of 2-isopropylmalic acid having S-configuration. It is a conjugate acid of a this compound(2-).

Properties

CAS No.

49601-06-1

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(2S)-2-hydroxy-2-propan-2-ylbutanedioic acid

InChI

InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t7-/m0/s1

InChI Key

BITYXLXUCSKTJS-ZETCQYMHSA-N

SMILES

CC(C)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC(C)[C@@](CC(=O)O)(C(=O)O)O

Canonical SMILES

CC(C)C(CC(=O)O)(C(=O)O)O

melting_point

144-146°C

49601-06-1
3237-44-3

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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